2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine
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Overview
Description
2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-methyl group and a 2-phenylprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylprop-1-en-1-yl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-AP-237: A structurally similar compound with opioid-like activity.
AP-237 (Bucinnazine): Another piperidine derivative with analgesic properties.
AP-238: A related compound with potential therapeutic applications.
Uniqueness
2-Methyl-1-(2-phenylprop-1-en-1-yl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential pharmacological activity make it a valuable compound in research and industry .
Properties
CAS No. |
58712-02-0 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-methyl-1-(2-phenylprop-1-enyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-13(15-9-4-3-5-10-15)12-16-11-7-6-8-14(16)2/h3-5,9-10,12,14H,6-8,11H2,1-2H3 |
InChI Key |
FBTFELJNSHJMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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